molecular formula C8H13F3O B2770534 (2-(Trifluoromethyl)cyclohexyl)methanol CAS No. 1558114-28-5

(2-(Trifluoromethyl)cyclohexyl)methanol

Cat. No.: B2770534
CAS No.: 1558114-28-5
M. Wt: 182.186
InChI Key: UBVIOLAYXMDHEN-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)cyclohexyl)methanol:

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (2-(Trifluoromethyl)cyclohexyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols .

Scientific Research Applications

(2-(Trifluoromethyl)cyclohexyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)cyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

    (2-(Trifluoromethyl)cyclohexanone): Similar in structure but with a ketone group instead of a methanol group.

    (2-(Trifluoromethyl)cyclohexyl)amine: Contains an amine group instead of a methanol group.

    (2-(Trifluoromethyl)cyclohexyl)chloride: Features a chloride group in place of the methanol group.

Uniqueness: (2-(Trifluoromethyl)cyclohexyl)methanol is unique due to its specific combination of a trifluoromethyl group and a methanol group attached to a cyclohexyl ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

[2-(trifluoromethyl)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h6-7,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVIOLAYXMDHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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